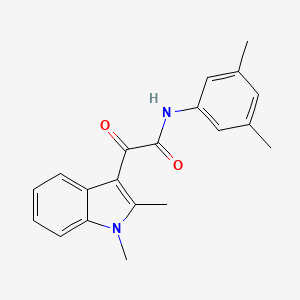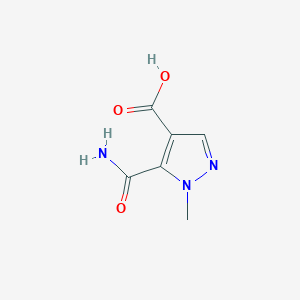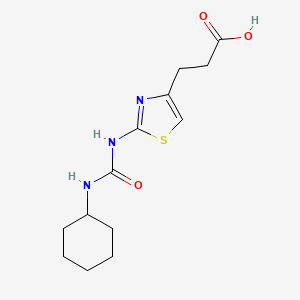
4-(2,3-Dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Overview of 1,2,4-Triazole Derivatives
Antimicrobial and Antifungal Applications
1,2,4-Triazole derivatives exhibit significant antimicrobial and antifungal activities, making them valuable in developing new therapeutic agents against various bacterial and fungal pathogens. For example, certain 1,2,4-triazole compounds have shown potent activity against Staphylococcus aureus, a common cause of bacterial infections (Li & Zhang, 2021). Similarly, Kazeminejad et al. (2022) highlighted the antifungal potential of 1,2,4-triazoles, emphasizing their importance in addressing drug resistance and toxicity issues in current antifungal therapies (Kazeminejad et al., 2022).
Anticancer Research
The exploration of 1,2,4-triazole derivatives in anticancer research has uncovered promising compounds with potential therapeutic applications. These derivatives have been found to possess anticancer activities through various mechanisms, including inhibition of cancer cell proliferation and induction of apoptosis in cancer cells (Xu, Zhao, & Liu, 2019). The development of 1,2,4-triazole-containing hybrids as anticancer agents highlights the structural versatility of these compounds in designing novel therapies for cancer treatment.
Applications in Material Science
1,2,4-Triazole derivatives also play a critical role in material science, particularly in developing proton-conducting membranes for fuel cells. Prozorova and Pozdnyakov (2023) reviewed the use of 1,2,4-triazole and its derivatives in creating high-performance, heat-resistant, and electrochemically stable proton-conducting membranes, showcasing their potential in energy applications (Prozorova & Pozdnyakov, 2023).
Corrosion Inhibition
The application of 1,2,4-triazole derivatives extends to corrosion inhibition, where they are used to protect metal surfaces from corrosion. Hrimla et al. (2021) discussed the efficiency of 1,2,4-triazole compounds as corrosion inhibitors for various metals and their alloys in aggressive media, highlighting their environmental friendliness and stability (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).
Eigenschaften
IUPAC Name |
4-(2,3-dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Br2N4O2S/c1-2-22-13-17-16-12(18(13)8-10(15)7-14)9-3-5-11(6-4-9)19(20)21/h3-6,10H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDXGOCKQQKZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CC(CBr)Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2775512.png)
![N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2775513.png)

![5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2775517.png)
![methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate](/img/structure/B2775518.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
![1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B2775524.png)
